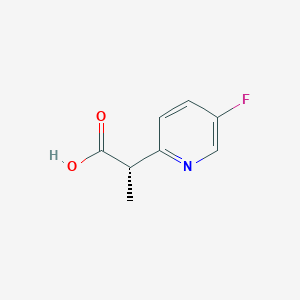
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid, also known as FPA or 5-fluoro-2-pyridylalanine, is a non-natural amino acid that has been used in scientific research to investigate protein structure and function. It is an analog of the natural amino acid phenylalanine, with the addition of a fluorine atom in the 5-position of the pyridine ring. This modification allows for specific labeling of proteins and peptides, which can be used in a variety of applications.
Mecanismo De Acción
The mechanism of action of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is not well understood, but it is believed to be similar to that of phenylalanine. (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is incorporated into proteins in place of phenylalanine, and this modification can affect the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid are not well studied, but it has been shown to be well tolerated in animal studies. (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid has been used in a variety of in vitro and in vivo experiments to investigate protein function and structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in lab experiments is its specific labeling of proteins and peptides. This allows for the precise investigation of protein structure and function. However, one limitation of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is its cost and availability, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for the use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in scientific research. One area of interest is the use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in the investigation of protein-ligand interactions, particularly in drug discovery. Another potential application is the use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in the investigation of protein-protein interactions, which could lead to the development of new therapeutics. Additionally, (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid could be used in the development of new imaging techniques for the study of protein structure and function.
Métodos De Síntesis
The synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid involves several steps, including the protection of the carboxyl group, the introduction of the fluorine atom, and the deprotection of the amino and carboxyl groups. One common method for the synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is the reaction of 2-chloronicotinic acid with L-serine, followed by fluorination with potassium fluoride and deprotection with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid has been used in a variety of scientific research applications, including protein structure determination, protein-protein interactions, and protein-ligand interactions. One common use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is in the incorporation of non-natural amino acids into proteins using genetic code expansion. This technique allows for the site-specific labeling of proteins with (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid, which can then be used for a variety of applications.
Propiedades
IUPAC Name |
(2S)-2-(5-fluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTNNUFIJSCMHK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B2714757.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)
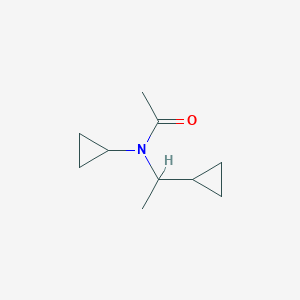
![(2R)-3-(4-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2714762.png)
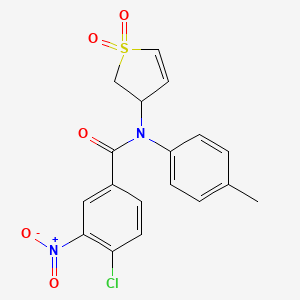
![1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2714768.png)
![2-Amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714769.png)
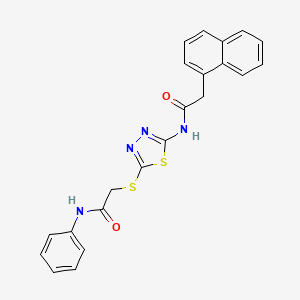
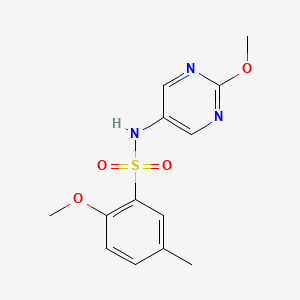
![N-[4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714773.png)
![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2714774.png)

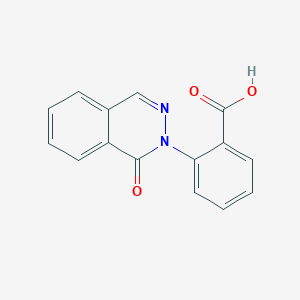
![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)